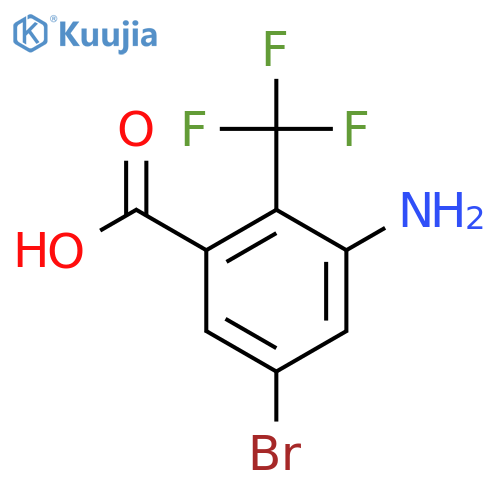Cas no 1805267-69-9 (3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid)

1805267-69-9 structure
商品名:3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid
CAS番号:1805267-69-9
MF:C8H5BrF3NO2
メガワット:284.030011892319
CID:4949321
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-3-1-4(7(14)15)6(5(13)2-3)8(10,11)12/h1-2H,13H2,(H,14,15)
- InChIKey: HXHXNBMTRVRKSP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C(F)(F)F)=C(C(=O)O)C=1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 259
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015713-1g |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid |
1805267-69-9 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
| Alichem | A015015713-500mg |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid |
1805267-69-9 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015015713-250mg |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid |
1805267-69-9 | 97% | 250mg |
480.00 USD | 2021-06-18 |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1805267-69-9 (3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid) 関連製品
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
